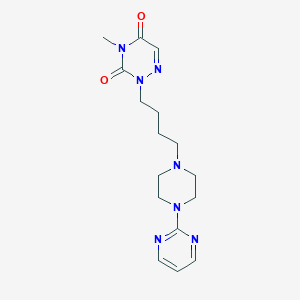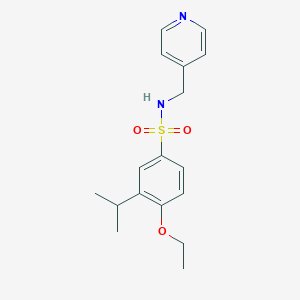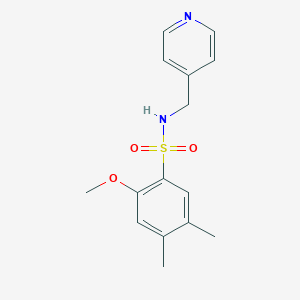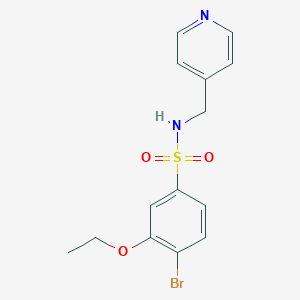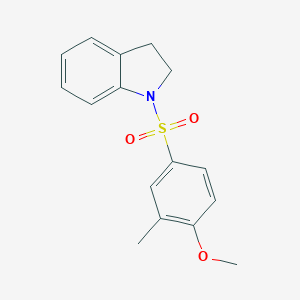
5-ethyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. EHT 1864 is a sulfonamide derivative that has been shown to inhibit the activity of Rho family GTPases, which are key regulators of cell signaling pathways.
Mecanismo De Acción
EHT 1864 inhibits the activity of Rho family GTPases by binding to their guanine nucleotide exchange factors (GEFs). Rho family GTPases are activated by GEFs, which catalyze the exchange of GDP for GTP, thereby activating the GTPases. EHT 1864 binds to the GEFs, preventing them from activating the GTPases. This leads to a decrease in the activity of the Rho family GTPases, which in turn inhibits cancer cell proliferation and migration.
Efectos Bioquímicos Y Fisiológicos
EHT 1864 has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell proliferation and migration, EHT 1864 has been shown to inhibit the formation of actin stress fibers and focal adhesions, which are critical for cell migration. EHT 1864 has also been shown to inhibit the invasion of cancer cells through extracellular matrix barriers. Additionally, EHT 1864 has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EHT 1864 is its specificity for Rho family GTPases. EHT 1864 has been shown to selectively inhibit the activity of Rho family GTPases without affecting other GTPases. This specificity makes EHT 1864 a valuable tool for studying the role of Rho family GTPases in cancer and other diseases. However, one of the limitations of EHT 1864 is its potential toxicity. While EHT 1864 has been shown to be well-tolerated in animal studies, its toxicity in humans is not well understood.
Direcciones Futuras
There are several future directions for the research on EHT 1864. One direction is the development of more potent and selective inhibitors of Rho family GTPases. Another direction is the investigation of the potential applications of EHT 1864 in other diseases, such as cardiovascular disease and neurological disorders. Additionally, the development of more effective drug delivery systems for EHT 1864 could improve its therapeutic potential. Finally, further studies are needed to understand the toxicity of EHT 1864 in humans and to develop strategies to mitigate any potential adverse effects.
Conclusion
In conclusion, EHT 1864 is a small molecule inhibitor that has shown promising results in cancer research. Its specificity for Rho family GTPases makes it a valuable tool for studying the role of these GTPases in cancer and other diseases. While there are limitations to its use, such as potential toxicity, the development of more effective drug delivery systems and the investigation of its potential applications in other diseases could improve its therapeutic potential. Overall, EHT 1864 is a promising compound that has the potential to make significant contributions to the field of cancer research and beyond.
Métodos De Síntesis
The synthesis of EHT 1864 involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with 2-thienylmethanamine in the presence of a base. The reaction yields EHT 1864 as a white crystalline solid with a purity of over 95%. The synthesis method for EHT 1864 has been optimized to produce high yields of the compound, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
EHT 1864 has been extensively studied for its potential applications in cancer research. Rho family GTPases are known to play a critical role in cancer cell proliferation, migration, and invasion. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, thereby inhibiting cancer cell proliferation and migration. Additionally, EHT 1864 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
5-ethyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H17NO3S2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
5-ethyl-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-3-11-6-7-13(18-2)14(9-11)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |
Clave InChI |
CALCKFIZLSIYKL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CS2 |
SMILES canónico |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CS2 |
Solubilidad |
46.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)
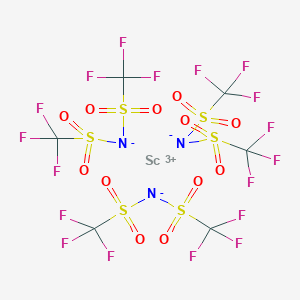
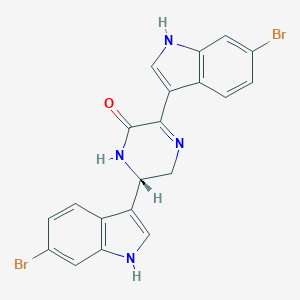
![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)

